3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine
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Overview
Description
3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
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Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (Cyclin-Dependent Kinase 2) plays a crucial role in cell cycle regulation and is an appealing target for cancer therapy. Researchers have designed a novel set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as CDK2 inhibitors. Notably, they demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Compounds 14 and 15 exhibited the best cytotoxicity, with IC50 values ranging from 45 to 48 nM .
Dual Activity Against Cell Lines and CDK2
Compound 14, derived from this pyrazolo[3,4-d]pyrimidine scaffold, displayed potent dual activity. It not only inhibited cancer cell growth but also effectively targeted CDK2/cyclin A2. The IC50 values for inhibiting CDK2 were 0.057 ± 0.003 μM, outperforming the control drug sorafenib (IC50: 0.184 ± 0.01 μM) .
Cell Cycle Alteration and Apoptosis Induction
Compound 14 exerted a significant alteration in cell cycle progression, leading to apoptosis induction within HCT cells. This dual mechanism of action makes it a promising candidate for further investigations .
Design Inspiration from VX680 and ENMD-2076
The design of pyrimidine targets, including this compound, was influenced by modifications of both VX680 and ENMD-2076. These modifications enhance the compound’s potential as a therapeutic agent .
Neuroprotective Applications
Given the compound’s unique structure, it may also hold promise in neuroprotective applications. Investigating its effects on neuronal cells and relevant pathways could provide valuable insights.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory activity results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This leads to the arrest of cell proliferation, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties . The compound’s degree of lipophilicity allows it to diffuse easily into cells , which may contribute to its bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
10-(3,4-dimethoxyphenyl)-3-heptyl-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-5-6-7-8-9-13-27-14-12-19-17(2)26-23-20(16-25-28(23)24(19)27)18-10-11-21(29-3)22(15-18)30-4/h10-11,15-16H,5-9,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFORMMVSWCSJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCC2=C1N3C(=C(C=N3)C4=CC(=C(C=C4)OC)OC)N=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine |
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